molecular formula C15H26INO2 B6605863 tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate CAS No. 2757958-97-5

tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate

Cat. No. B6605863
CAS RN: 2757958-97-5
M. Wt: 379.28 g/mol
InChI Key: ZLRBJOQTGFYOCK-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate (TBNIPC) is a synthetic compound that has been used for a variety of scientific research applications due to its unique properties. It is a derivative of carbamate, a class of compounds known for their ability to form strong covalent bonds with other molecules. TBNIPC has been used in the synthesis of pharmaceuticals, in organic synthesis, and in the study of enzymatic reactions.

Scientific Research Applications

Tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate has been used in a variety of scientific research applications. It has been used as a protective group in organic synthesis, as a reagent for the synthesis of pharmaceuticals, and as a tool for studying enzymatic reactions. It has also been used as an inhibitor of certain enzymes, such as the cytochrome P450 enzyme family, which are involved in drug metabolism.

Mechanism of Action

Tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate acts as an inhibitor of certain enzymes, such as the cytochrome P450 enzyme family. The mechanism of action involves the binding of the compound to the active site of the enzyme, which prevents the enzyme from carrying out its normal function. This inhibition can be used to study the effects of certain drugs on the body or to produce a desired therapeutic effect.
Biochemical and Physiological Effects
tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the cytochrome P450 enzyme family, which are involved in drug metabolism. In addition, it has also been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. However, it is also important to note that tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate can be toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate. It could be used in the development of novel pharmaceuticals, as an inhibitor of enzymes involved in drug metabolism, or as an agent for studying the effects of certain drugs on the body. In addition, it could be used in the development of novel organic synthesis methods or as an agent for studying enzymatic reactions. Finally, it could be used in the development of new anti-inflammatory or anti-cancer agents.

Synthesis Methods

Tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate can be synthesized using a variety of methods, including the reaction of tert-butyl bromide and 3-iodobicyclo[1.1.1]pentan-1-yl pentylcarbamate in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 substitution mechanism and yields the desired product in excellent yields.

properties

IUPAC Name

tert-butyl N-[5-(3-iodo-1-bicyclo[1.1.1]pentanyl)pentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26INO2/c1-13(2,3)19-12(18)17-8-6-4-5-7-14-9-15(16,10-14)11-14/h4-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRBJOQTGFYOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC12CC(C1)(C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26INO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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